molecular formula C14H16N2OS B2380328 N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide CAS No. 1252377-30-2

N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B2380328
CAS No.: 1252377-30-2
M. Wt: 260.36
InChI Key: SEOLGEHZBPZZQE-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes a cyanocyclopentyl group and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with phenylsulfanyl acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanocyclopentyl group can be reduced to form primary amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield phenylsulfoxide or phenylsulfone, while reduction of the cyanocyclopentyl group can produce cyclopentylamine derivatives.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction processes and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)acetamide
  • 2-(phenylsulfanyl)acetamide
  • N-(1-cyanocyclopentyl)-2-(methylsulfanyl)acetamide

Uniqueness

N-(1-cyanocyclopentyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both the cyanocyclopentyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds that lack one of these functional groups.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-phenylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c15-11-14(8-4-5-9-14)16-13(17)10-18-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOLGEHZBPZZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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